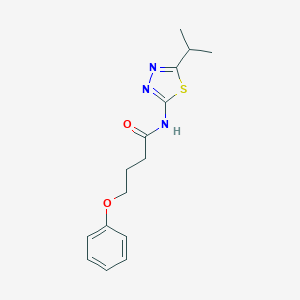

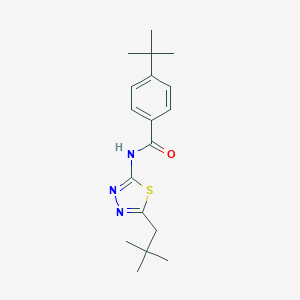

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide, commonly known as PPT, is a selective estrogen receptor modulator (SERM) that has been widely used in scientific research. SERMs are a class of compounds that can selectively bind to estrogen receptors in different tissues and have tissue-specific agonistic or antagonistic effects. PPT has been shown to have high affinity and selectivity for estrogen receptor beta (ERβ) and is widely used as a tool compound to study the biological functions of ERβ.

Mecanismo De Acción

PPT binds to ERβ with high affinity and selectivity and acts as a partial agonist, inducing conformational changes in the receptor that lead to the recruitment of coactivators or corepressors. The downstream effects of ERβ activation are tissue-specific and can include changes in gene expression, cell proliferation, and apoptosis.

Biochemical and Physiological Effects:

PPT has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type being studied. In bone cells, PPT has been shown to stimulate osteoblast differentiation and inhibit osteoclast differentiation, leading to increased bone formation and decreased bone resorption. In the brain, PPT has been shown to have neuroprotective effects, promoting cell survival and reducing inflammation. In breast cancer cells, PPT has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential therapeutic role in breast cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PPT has several advantages as a tool compound for studying ERβ biology. It has high affinity and selectivity for ERβ, allowing for specific modulation of ERβ activity without affecting other estrogen receptors. PPT is also stable and can be easily synthesized in the laboratory. However, PPT has some limitations as a tool compound. It is a partial agonist of ERβ and may not fully recapitulate the effects of endogenous estrogen. Additionally, PPT has been shown to have off-target effects on other proteins, including ion channels and enzymes, which may complicate interpretation of results.

Direcciones Futuras

There are several future directions for research on PPT and ERβ biology. One area of interest is the development of new N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamides with improved efficacy and selectivity for ERβ. Another area of interest is the identification of downstream targets of ERβ activation and elucidation of the signaling pathways involved. Additionally, there is growing interest in the role of ERβ in aging and age-related diseases, such as osteoporosis and neurodegenerative diseases, which could lead to the development of new therapeutic strategies.

Métodos De Síntesis

The synthesis of PPT involves the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with 4-phenoxybutyryl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and requires careful control of reaction conditions to obtain high yield and purity.

Aplicaciones Científicas De Investigación

PPT has been widely used in scientific research to study the biological functions of ERβ. ERβ is a member of the nuclear receptor superfamily and is expressed in a variety of tissues, including the brain, bone, prostate, and breast. ERβ has been shown to play a critical role in a variety of physiological processes, including bone metabolism, neuroprotection, and cancer progression.

Propiedades

Nombre del producto |

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide |

|---|---|

Fórmula molecular |

C15H19N3O2S |

Peso molecular |

305.4 g/mol |

Nombre IUPAC |

4-phenoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |

InChI |

InChI=1S/C15H19N3O2S/c1-11(2)14-17-18-15(21-14)16-13(19)9-6-10-20-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,18,19) |

Clave InChI |

MDSOEEVRVCYJMR-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |

SMILES canónico |

CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216198.png)

![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)

![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)

![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)

![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)

![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)

![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)